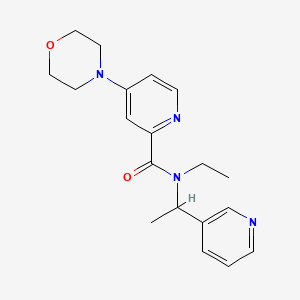
1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea is a chemical compound that is commonly used in scientific research. It is a urea derivative that has been synthesized for its potential use as a drug candidate. This compound has shown promising results in various studies, making it an important area of research in the scientific community.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of the normal functioning of the cell, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses and bacteria. Furthermore, it has been studied for its potential use in treating various neurological disorders, as it has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea in lab experiments is its versatility. It has been shown to have a wide range of potential applications, making it a valuable tool for researchers. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood. This makes it difficult to predict its effects in certain experimental conditions.
Orientations Futures
There are a number of future directions in the study of 1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea. One area of research is the further elucidation of its mechanism of action. This will help to better understand its effects in different experimental conditions. Another area of research is the development of more efficient synthesis methods for this compound. This will make it more readily available for use in scientific research. Finally, there is a need for further studies to determine the potential therapeutic applications of this compound in various disease states.
Méthodes De Synthèse
The synthesis of 1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea involves the reaction of 3-fluoropropylamine with ethyl isocyanate in the presence of a catalyst. The resulting product is then treated with oxirane to form the urea derivative. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea has been extensively studied for its potential use as a drug candidate. It has been shown to have antitumor, antiviral, and antibacterial properties. In addition, it has been studied for its potential use in treating various neurological disorders.
Propriétés
IUPAC Name |
1-ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-2-14(9-10-5-3-8-16-10)11(15)13-7-4-6-12/h10H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKZOWGRBJSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)NCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(3-fluoropropyl)-1-(oxolan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-1-(6,7-dimethylquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7633349.png)
![N-[(4-chloro-2-methylphenyl)methyl]-5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine](/img/structure/B7633354.png)
![2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633380.png)
![3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7633390.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(5-methylthiophen-2-yl)methyl]morpholine](/img/structure/B7633394.png)
![2-[6-[4-(2,6-difluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633400.png)
![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)

![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633444.png)
![3-(hydroxymethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]piperidine-1-carboxamide](/img/structure/B7633453.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)